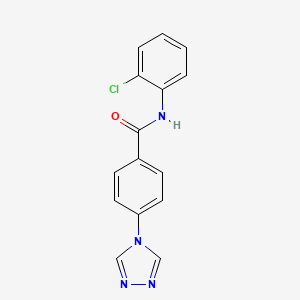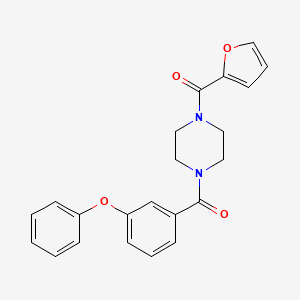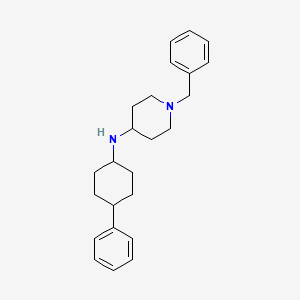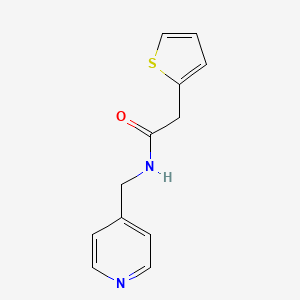![molecular formula C21H26ClN3O B5365704 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of various diseases, such as cancer, autoimmune disorders, and inflammatory conditions.
科学研究应用
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been studied in the context of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), where it has shown efficacy in animal models.
作用机制
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide exerts its pharmacological effects by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways of B cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. This mechanism of action makes this compound a promising therapeutic agent for the treatment of B cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity, both in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B cell lines and primary CLL cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide is its specificity for BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, this compound has some limitations in lab experiments, such as its poor solubility and stability in aqueous solutions. These limitations can affect the reproducibility and reliability of experimental results.
未来方向
Despite the promising preclinical results, the clinical development of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide has been limited by its poor pharmacokinetic properties. Future research efforts will focus on the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, the therapeutic potential of this compound in other diseases, such as multiple sclerosis and asthma, will be further explored in preclinical and clinical studies.
合成方法
The synthesis of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 3-chloro-4-(4-methyl-1-piperazinyl)aniline, which is then reacted with 4-isopropylbenzoyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-15(2)16-4-6-17(7-5-16)21(26)23-18-8-9-20(19(22)14-18)25-12-10-24(3)11-13-25/h4-9,14-15H,10-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICWBKHLXGNOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5365642.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5365651.png)

![(4aS*,8aR*)-6-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365666.png)


![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)

![ethyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5365734.png)
![4-(4,4-difluoropiperidin-1-yl)-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5365735.png)